2-Bromo-3-methylpyridin-4-amine
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Overview
Description
2-Bromo-3-methylpyridin-4-amine is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-methylpyridin-4-amine is 1S/C6H7BrN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) . This indicates the presence of a bromine atom and an amine group on the pyridine ring, along with a methyl group .Physical And Chemical Properties Analysis
2-Bromo-3-methylpyridin-4-amine is a solid substance with a molecular weight of 187.04 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry
Application
“2-Bromo-3-methylpyridin-4-amine” is used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction . These novel pyridine derivatives have potential applications in medicinal chemistry .
Method of Application
The Suzuki cross-coupling reaction of “5-bromo-2-methylpyridin-3-amine” with several arylboronic acids produces these novel pyridine derivatives . This reaction is catalyzed by palladium and uses K3PO4 as a base .
Results or Outcomes
The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated . In particular, the compound “4b” exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds . Additionally, the compound “4f” was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .
Safety And Hazards
Future Directions
The compound has potential applications in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives could potentially serve as chiral dopants for liquid crystals . Additionally, some of these derivatives have shown promising biological activities, such as anti-thrombolytic and biofilm inhibition activities .
properties
IUPAC Name |
2-bromo-3-methylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGGRYETCRBSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505453 |
Source
|
Record name | 2-Bromo-3-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylpyridin-4-amine | |
CAS RN |
79055-61-1 |
Source
|
Record name | 2-Bromo-3-methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79055-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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